

TTT-3002 IC50 FLT3 autophosphorylation

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

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Core Quantitative Data on TTT-3002

The table below summarizes the key potency data for TTT-3002 from cellular assays.

Measurement Type	Cell System / Mutation	IC50 Value	Context & Comparison
Inhibition of FLT3 Autophosphorylation [1]	Human FLT3-ITD mutant leukemia cell lines	100 - 250 pM (0.1 - 0.25 nM)	One of the most potent FLT3 inhibitors discovered to date.
Cellular Proliferation [1] [2]	Human FLT3-ITD mutant leukemia cell lines	490 - 920 pM (0.49 - 0.92 nM)	Confirms potent anti-leukemic activity.
Cellular Proliferation [3] [2]	Ba/F3 cells expressing FLT3-ITD	<1.0 nM	More potent than most other TKIs in the same assay.
Cellular Proliferation [3] [2]	Ba/F3 cells expressing FLT3/D835Y	4.1 nM	Maintains potency against this common resistance mutation.

Profile Against FLT3 Mutations and Key Features

TTT-3002's promising profile is defined by its ability to target a broad spectrum of FLT3 mutations.

- **Activity Against Resistance Mutations:** It shows potent activity against the **FLT3/D835Y** point mutation [1] [4] and maintains efficacy against several other activation loop mutations (e.g., D835A, D835G, D835N) [3] [2]. It is also active against the "**gatekeeper**" **F691L mutation** that confers resistance to other FLT3 inhibitors like quizartinib and sorafenib [4].
- **Overcoming Clinical Resistance:** TTT-3002 maintains activity against relapsed AML patient samples that have become resistant to sorafenib and quizartinib (AC220) [4].
- **Favorable Protein Binding:** A key potential differentiator is its moderate binding to human plasma proteins. This suggests it is less likely to suffer from the significant loss of potency in the human body that has hampered other FLT3 inhibitors [4].
- **In Vivo Efficacy:** Oral administration of TTT-3002 significantly improved survival and reduced tumor burden in several mouse models of FLT3-ITD AML [1] [4].
- **Selective Toxicity:** The compound is cytotoxic to leukemic blasts from FLT3-ITD AML patients while showing minimal toxicity to normal hematopoietic stem cells [1].

Experimental Protocols for Key Assays

The core data supporting TTT-3002's profile were generated using standard preclinical methodologies.

FLT3 Autophosphorylation Inhibition (Western Blot)

This assay measures the compound's direct ability to inhibit the phosphorylation (activation) of FLT3.

- **Cell Culture:** Human leukemia cell lines harboring FLT3-ITD mutations (e.g., MV4;11) are cultured.
- **Compound Treatment:** Cells are treated with a range of concentrations of TTT-3002 (dissolved in DMSO) for a defined period (e.g., 1 hour) at 37°C.
- **Cell Lysis:** Treated cells are lysed to extract total protein.
- **Immunoprecipitation:** The FLT3 protein is isolated from the lysate using a specific FLT3 antibody (e.g., S-18).
- **Western Blotting:**
 - The immunoprecipitated proteins are separated by size using SDS-PAGE gel electrophoresis.
 - Proteins are transferred to a membrane and probed with an antibody against phosphorylated tyrosine to detect active FLT3.
 - The same blot is re-probed with a total FLT3 antibody to confirm equal protein loading.
- **Analysis:** The IC50 is determined by quantifying the reduction in phosphorylated FLT3 signal relative to total FLT3 across different drug concentrations [1] [4].

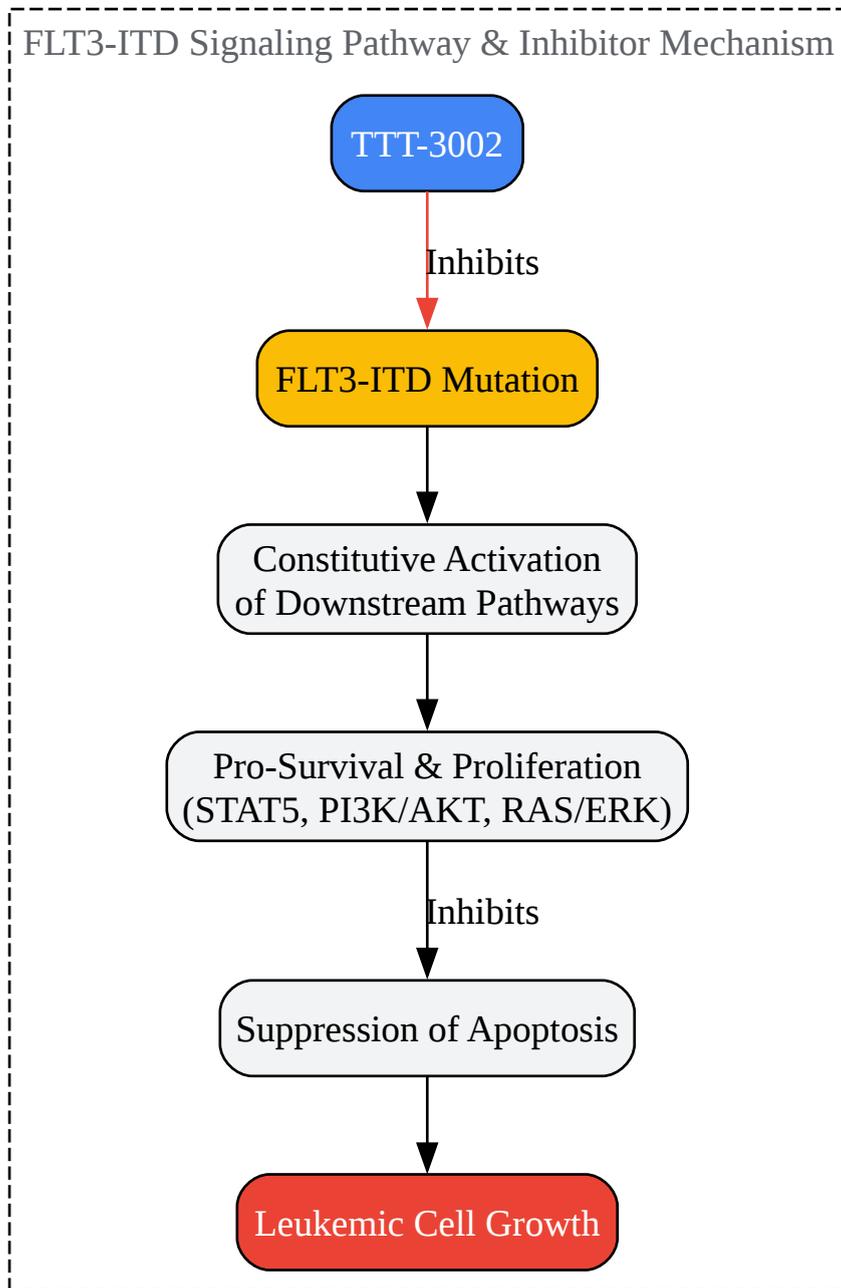
Cellular Proliferation Inhibition (MTT Assay)

This assay evaluates the compound's overall effect on leukemia cell growth and survival.

- **Cell Plating:** FLT3-dependent cells (e.g., Ba/F3 cells engineered to express FLT3-ITD or specific point mutations) are plated in 96-well plates.
- **Compound Treatment:** Cells are treated with a serial dilution of TTT-3002. As these cells are dependent on mutant FLT3 for growth, effective inhibition will stop proliferation.
- **Incubation:** Cells are incubated for 48-72 hours.
- **Viability Measurement:** MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product.
- **Analysis:** The formazan product is solubilized, and its absorbance is measured. The proliferation IC50 is calculated as the concentration that reduces cell viability by 50% compared to untreated controls [3] [2].

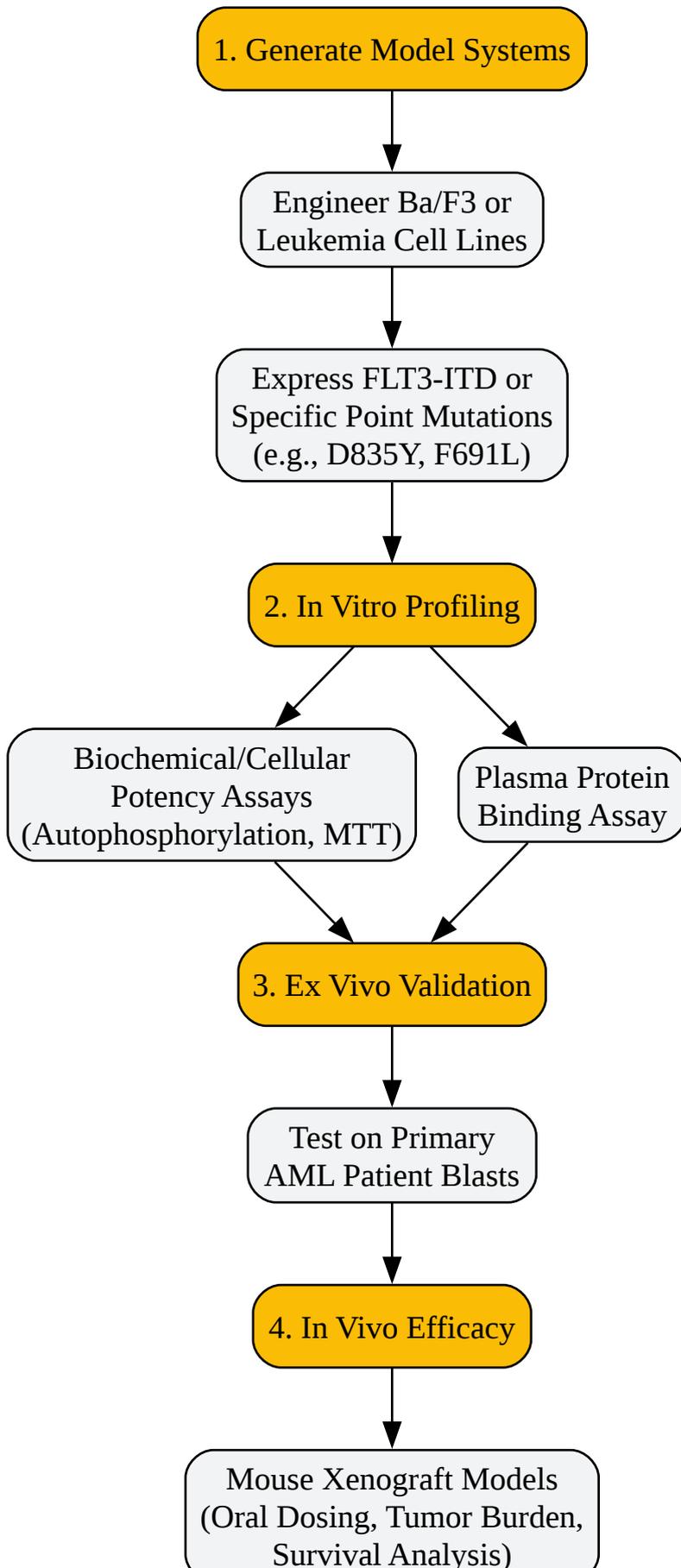
FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by TTT-3002 and the experimental workflow for profiling its efficacy.



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This simplified signaling network shows how constitutively active mutant FLT3 drives leukemia cell survival and proliferation, and the point of inhibition by TTT-3002 [5] [6].



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The experimental workflow for evaluating TTT-3002 progresses from in vitro models to in vivo validation, systematically assessing its potency and therapeutic potential [1] [4] [3].

Interpretation and Research Implications

- **Picomolar Potency:** IC50 values in the pM range are exceptionally low, suggesting TTT-3002 has high affinity for its target and could be effective at low doses [1].
- **Addressing Heterogeneity and Resistance:** Its broad activity against various FLT3 mutations positions TTT-3002 as a promising candidate to overcome the resistance that limits first- and second-generation FLT3 TKIs [4] [3].
- **Clinical Translation Potential:** The favorable plasma protein binding profile and proven in vivo efficacy in mouse models are strong positive indicators for its potential to advance to clinical trials [4].

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